N-cyclopropyl-N-ethylfuran-3-carboxamide
Description
N-cyclopropyl-N-ethylfuran-3-carboxamide is a carboxamide derivative featuring a furan-3-carboxamide core with cyclopropyl and ethyl substituents on the nitrogen atom. The ethyl group enhances lipophilicity, influencing solubility and membrane permeability. This compound’s structural simplicity makes it a versatile scaffold for further derivatization in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
N-cyclopropyl-N-ethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11(9-3-4-9)10(12)8-5-6-13-7-8/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBIOVZFWCOKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of N-cyclopropyl-N-ethylfuran-3-carboxamide with two analogs from the provided evidence:
Key Observations:
Complexity and Substituents: The target compound is structurally simpler, lacking fused aromatic systems or halogenated groups. In contrast, the compound in incorporates a fluorophenyl group and a trifluoroethylamino moiety, likely to enhance binding affinity or metabolic stability via halogen bonding and lipophilicity .
Furan Ring Modifications :
- The dimethylfuran in introduces steric hindrance, which may alter interactions with biological targets compared to the unsubstituted furan in the target compound.
Synthetic Accessibility :
- The target compound’s synthesis likely involves straightforward amide coupling between furan-3-carboxylic acid and N-cyclopropyl-N-ethylamine. In contrast, ’s compound requires multi-step synthesis, including pyridine ring fusion and fluorophenyl incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
